Tert-butyl 3-[(butan-2-yl)amino]propanoate
Description
Tert-butyl 3-[(butan-2-yl)amino]propanoate is a tertiary-butyl ester derivative of propanoic acid featuring a secondary amine substituent at the β-position. The amine group is substituted with a branched butan-2-yl chain, conferring moderate lipophilicity and steric bulk. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide and dendrimer chemistry, where its tert-butyl ester group serves as a protecting moiety for carboxylic acids during coupling reactions . Its aliphatic amine structure distinguishes it from aromatic or heterocyclic analogs, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
tert-butyl 3-(butan-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-6-9(2)12-8-7-10(13)14-11(3,4)5/h9,12H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLYOIHYMPCECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(butan-2-yl)amino]propanoate typically involves the reaction of tert-butyl acrylate with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(butan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[(butan-2-yl)amino]propanoate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing new drugs targeting various biological pathways.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:
- Amidation Reactions : It can participate in amidation reactions under carbon monoxide atmosphere, leading to the formation of amides that are crucial in drug development .
- Alkylation Reactions : The presence of the tert-butyl group allows for selective alkylation processes, enhancing the compound's utility in synthesizing derivatives with specific functional groups.
Materials Science
Research has shown that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use.
Case Study 1: Drug Development
In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents.
Case Study 2: Polymer Applications
Another investigation focused on incorporating this compound into polyurethane formulations. The modified polymers demonstrated improved flexibility and thermal resistance compared to traditional formulations, indicating its potential use in high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(butan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3-[(butan-2-yl)amino]propanoate are best understood through comparison with analogous compounds. Below is a detailed analysis:
Structural Analogues
Physicochemical and Functional Differences
- Lipophilicity : Aliphatic amines (e.g., butan-2-yl) exhibit lower logP values compared to aromatic analogs (e.g., benzyl, benzhydryl), influencing solubility and membrane permeability.
- Steric Effects : Bulkier substituents (e.g., benzhydryl, naphthyl) hinder nucleophilic reactions, whereas smaller aliphatic groups (e.g., butan-2-yl) allow easier functionalization .
Biological Activity
Tert-butyl 3-[(butan-2-yl)amino]propanoate (CAS No. 1221341-28-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 185.29 g/mol. Its structure includes a tert-butyl group, an amino group, and a propanoate moiety, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may act as an inhibitor or modulator of specific signaling pathways, particularly those related to cell proliferation and survival.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that this compound exhibits potential antitumor properties by inhibiting the activity of Class I phosphoinositide 3-kinase (PI3K) enzymes, which are crucial in cancer progression and metastasis .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .
- Neuroprotective Effects : Some research suggests that derivatives of this compound could exhibit neuroprotective activities, potentially aiding in the treatment of neurodegenerative diseases .
Study on Antitumor Effects
A study published in Cancer Research explored the effects of various compounds on tumor cell lines. This compound was tested alongside other analogs, demonstrating significant inhibition of cell growth in breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
In Vivo Pharmacokinetics
In vivo studies conducted on mice revealed that this compound had favorable pharmacokinetic properties, including a moderate half-life and effective bioavailability. These characteristics suggest potential for further development as a therapeutic agent .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C10H21NO2 | Varies (e.g., C12H24N2O4 for similar derivatives) |
| Antitumor Activity | Yes | Yes |
| Anti-inflammatory Activity | Yes | Varies |
| Neuroprotective Activity | Potential | Limited data for similar compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
